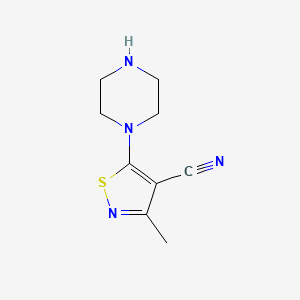
3-Methyl-5-(piperazin-1-yl)-1,2-thiazole-4-carbonitrile
Overview
Description
3-Methyl-5-(piperazin-1-yl)-1,2-thiazole-4-carbonitrile, also known as MPTC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Scientific Research Applications
- Application : The compound 3-methyl-5-(piperazin-1-ylcarbonyl)-1,2-oxazole hydrochloride is used in proteomics research .
- Application : Indole derivatives, which may include similar compounds to “3-Methyl-5-(piperazin-1-yl)-1,2-thiazole-4-carbonitrile”, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
- Method of Application : These compounds are typically synthesized and then tested in vitro for their biological activity .
- Results or Outcomes : The results vary depending on the specific derivative and biological activity being tested. For example, certain derivatives have shown inhibitory activity against influenza A and Coxsackie B4 virus .
- Application : A series of piperazin-1-yl substituted unfused heterobiaryls, which may include similar compounds to “3-Methyl-5-(piperazin-1-yl)-1,2-thiazole-4-carbonitrile”, was synthesized as ligands of the 5-HT7 receptors .
- Method of Application : These compounds are synthesized and their binding affinity to the 5-HT7 receptors is tested .
- Results or Outcomes : The goal of this project was to elucidate the structural features that affect the 5-HT7 binding affinity of this class of compounds .
Scientific Field: Proteomics Research
Scientific Field: Pharmacology
Scientific Field: Neuropharmacology
- Application : Certain indole derivatives, which may include similar compounds, have shown inhibitory activity against influenza A and Coxsackie B4 virus .
- Method of Application : These compounds are synthesized and then tested in vitro for their antiviral activity .
- Results or Outcomes : The compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A with IC50 = 7.53 μmol/L and the highest selectivity index (SI) value 17.1 to CoxB3 virus .
- Application : The compound 3-((4-(3,4-dichlorobenzyl)piperazin-1-yl)methyl)-1H-indole has shown potential against cancer cell lines .
- Method of Application : The cytotoxicity of the compound was tested on three cell lines: human liver (HUH7), breast (MCF7), and colon (HCT116) .
- Results or Outcomes : The most potent compound against cancer cell lines was 3-((4-(3,4-dichlorobenzyl)piperazin-1-yl)methyl)-1H-indole .
Scientific Field: Antiviral Research
Scientific Field: Cancer Research
- Application : Indole derivatives, which may include similar compounds, have shown antimicrobial activity .
- Method of Application : These compounds are synthesized and then tested in vitro for their antimicrobial activity .
- Results or Outcomes : The results vary depending on the specific derivative and microbial strain being tested .
- Application : Certain indole derivatives have shown antidiabetic activity .
- Method of Application : These compounds are typically synthesized and then tested in vitro for their antidiabetic activity .
- Results or Outcomes : The results vary depending on the specific derivative and model of diabetes being used .
Scientific Field: Antimicrobial Research
Scientific Field: Antidiabetic Research
Scientific Field: Antimalarial Research
properties
IUPAC Name |
3-methyl-5-piperazin-1-yl-1,2-thiazole-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4S/c1-7-8(6-10)9(14-12-7)13-4-2-11-3-5-13/h11H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVFBJODHCIYRQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=C1C#N)N2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-5-(piperazin-1-yl)-1,2-thiazole-4-carbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



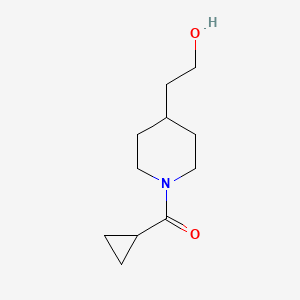
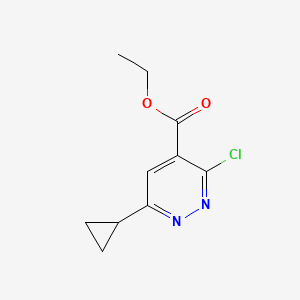
![1,1-Difluorospiro[2.3]hexan-5-amine](/img/structure/B1435109.png)
![3,5-Dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1435112.png)
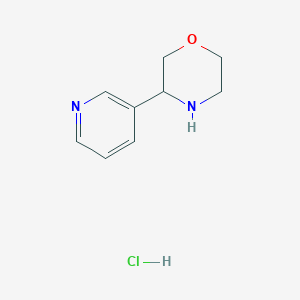
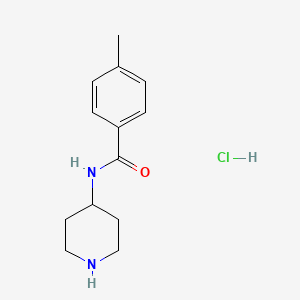
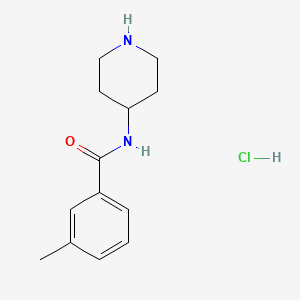
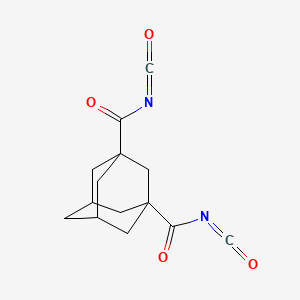
![1-Oxa-4,8-diazaspiro[5.5]undecan-5-one](/img/structure/B1435119.png)
![5-Methoxypyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1435120.png)
![1,1-Difluoro-2-methyl-6-azaspiro[2.5]octane hydrochloride](/img/structure/B1435121.png)
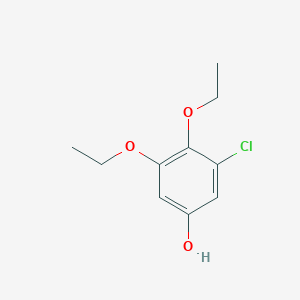
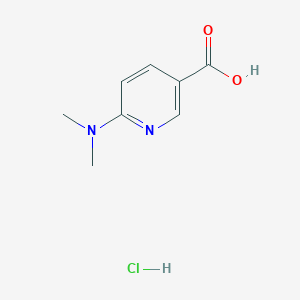
![7-Chlorobenzo[d][1,3]dioxol-5-ol](/img/structure/B1435128.png)